2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
CAS No.: 886919-15-9
Cat. No.: VC4303403
Molecular Formula: C22H18ClN3O3S
Molecular Weight: 439.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886919-15-9 |
|---|---|
| Molecular Formula | C22H18ClN3O3S |
| Molecular Weight | 439.91 |
| IUPAC Name | 2-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |
| Standard InChI | InChI=1S/C22H18ClN3O3S/c1-13-15(23)6-7-19-20(13)24-22(30-19)26-10-8-25(9-11-26)21(28)18-12-16(27)14-4-2-3-5-17(14)29-18/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | JLZAPSNPTVJODB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)Cl |
Introduction
The compound 2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one represents a complex heterocyclic molecule with potential applications in medicinal chemistry. It combines structural motifs from benzo[d]thiazole, piperazine, and chromenone, which are individually known for their pharmacological significance.
This article provides an in-depth exploration of the compound's synthesis, structure, physicochemical properties, and potential biological activities based on available scientific literature.
Synthesis
The synthesis of compounds similar to 2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions:
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Benzo[d]thiazole Formation:
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Starting with a thiourea derivative and a substituted aromatic aldehyde under acidic or basic conditions to form the benzo[d]thiazole core.
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Piperazine Coupling:
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The benzo[d]thiazole is reacted with piperazine derivatives in the presence of coupling agents like carbodiimides to introduce the piperazine moiety.
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Chromenone Integration:
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The chromenone backbone is introduced via cyclization reactions involving salicylaldehyde derivatives and β-ketoesters under basic conditions.
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Final Assembly:
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The intermediate products are coupled using amide bond formation techniques to yield the target compound.
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Biological Activities
Compounds containing benzo[d]thiazole, piperazine, and chromenone scaffolds have demonstrated diverse pharmacological activities:
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Anticancer Potential:
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Antimicrobial Activity:
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Anti-inflammatory Effects:
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Neuroprotective Properties:
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Piperazine-linked compounds have shown promise in modulating neurotransmitter systems, suggesting potential for treating neurological disorders.
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Molecular Docking Studies
In silico studies often provide insights into the binding affinity of such compounds to biological targets:
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Docking simulations suggest strong interactions with active sites of enzymes like kinases or microbial proteins due to hydrogen bonding and π-stacking interactions facilitated by the chromenone and benzo[d]thiazole moieties .
Challenges in Development
Despite its promising structure, challenges remain in optimizing this compound for therapeutic use:
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Solubility Issues:
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The hydrophobic nature of aromatic rings may limit aqueous solubility.
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Metabolic Stability:
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The presence of heteroatoms may lead to rapid metabolism, reducing bioavailability.
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Toxicity Concerns:
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Chlorinated compounds often exhibit cytotoxicity that may affect non-target cells.
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